4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid (4-CPCNB) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 345.56 g/mol. 4-CPCNB has a melting point of around 140°C and is soluble in water and a variety of organic solvents. This compound is used in a variety of scientific experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 4-chloro-3-nitrophenol and 3-amino-4-chlorophenol. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is used in the preparation of nanomaterials, such as carbon nanotubes and graphene.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is not completely understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% has been found to inhibit the growth of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% are not well understood. Studies in animals have shown that 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% can cause an increase in blood pressure and heart rate. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% has been found to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is relatively easy to synthesize, making it suitable for use in a variety of research applications. However, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is toxic and can cause irritation to the skin and eyes. Therefore, it is important to take safety precautions when handling this compound.
Future Directions
There are a variety of future directions for research involving 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95%. These include further studies on the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95%, as well as research into its potential therapeutic applications. Additionally, further research into the mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is needed in order to better understand its effects on enzymes and bacteria. Finally, further research into the synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% and its derivatives is necessary in order to make them more widely available for use in research.
Synthesis Methods
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is synthesized by the reaction of 4-chlorophenol and 3-carbamoyl-2-nitrobenzoic acid. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 150°C and is complete within 2-3 hours.
properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-4-2-7(5-10(11)13(16)18)8-1-3-9(14(19)20)12(6-8)17(21)22/h1-6H,(H2,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOTVBFLDKRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691604 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid | |
CAS RN |
1261966-58-8 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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